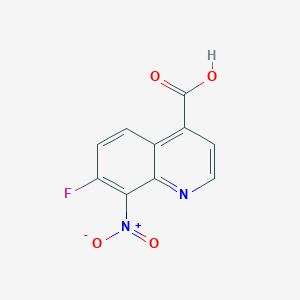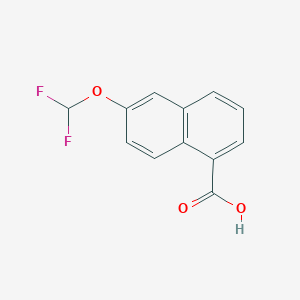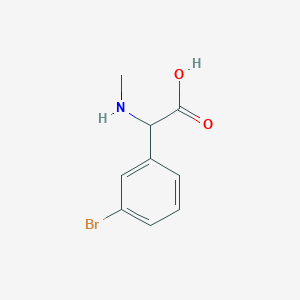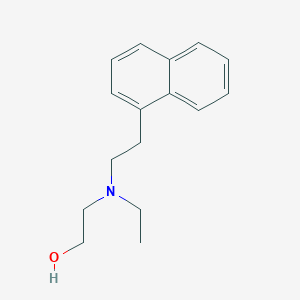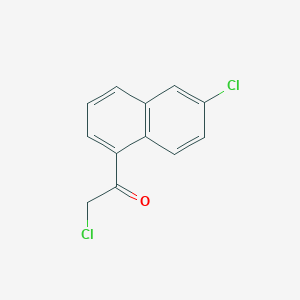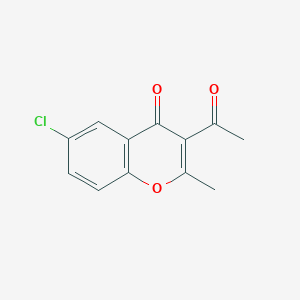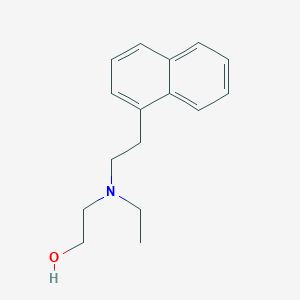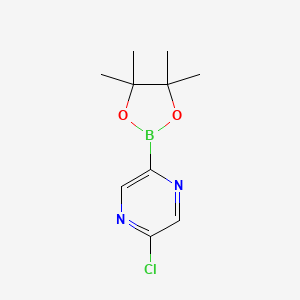![molecular formula C13H23NOSi B11872139 2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline CAS No. 105677-55-2](/img/structure/B11872139.png)
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline is an organic compound belonging to the class of anilines It is characterized by the presence of two ethyl groups at the 2 and 6 positions, a methoxy(dimethyl)silyl group at the 4 position, and an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-diethyl aniline and methoxy(dimethyl)silane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Catalyst: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is employed to facilitate the reaction.
Procedure: The 2,6-diethyl aniline is reacted with methoxy(dimethyl)silane in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automated Systems: Automated systems control the reaction conditions, such as temperature, pressure, and stirring speed, to ensure consistency and efficiency.
Purification Units: Industrial purification units, such as distillation columns and crystallizers, are employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy(dimethyl)silyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The methoxy(dimethyl)silyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diethyl-4-methylaniline: Similar structure but with a methyl group instead of a methoxy(dimethyl)silyl group.
2,6-Diethyl-4-trimethylsilylaniline: Similar structure but with a trimethylsilyl group instead of a methoxy(dimethyl)silyl group.
Uniqueness
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline is unique due to the presence of the methoxy(dimethyl)silyl group, which imparts distinct chemical properties such as increased steric hindrance and electronic effects. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
105677-55-2 |
|---|---|
Molekularformel |
C13H23NOSi |
Molekulargewicht |
237.41 g/mol |
IUPAC-Name |
2,6-diethyl-4-[methoxy(dimethyl)silyl]aniline |
InChI |
InChI=1S/C13H23NOSi/c1-6-10-8-12(16(4,5)15-3)9-11(7-2)13(10)14/h8-9H,6-7,14H2,1-5H3 |
InChI-Schlüssel |
NMOPSEKDKDVDLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1N)CC)[Si](C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





